1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 383136-42-3
VCID: VC2010215
InChI: InChI=1S/C10H8N2O/c13-8-10-4-2-6-12(10)9-3-1-5-11-7-9/h1-8H
SMILES: C1=CC(=CN=C1)N2C=CC=C2C=O
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

CAS No.: 383136-42-3

Cat. No.: VC2010215

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde - 383136-42-3

Specification

CAS No. 383136-42-3
Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
IUPAC Name 1-pyridin-3-ylpyrrole-2-carbaldehyde
Standard InChI InChI=1S/C10H8N2O/c13-8-10-4-2-6-12(10)9-3-1-5-11-7-9/h1-8H
Standard InChI Key LNJLQAHCCSBMCK-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)N2C=CC=C2C=O
Canonical SMILES C1=CC(=CN=C1)N2C=CC=C2C=O

Introduction

Chemical Structure and Identification

Basic Properties and Identifiers

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde belongs to the pyrrole-2-carboxaldehyde (Py-2-C) family, an important class of heterocyclic compounds. The compound is characterized by the following identifiers and properties:

ParameterValue
CAS Number383136-42-3
Molecular FormulaC₁₀H₈N₂O
Molecular Weight172.18 g/mol
IUPAC Name1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde
InChIInChI=1S/C10H8N2O/c13-8-10-4-2-6-12(10)9-3-1-5-11-7-9/h1-8H
InChI KeyLNJLQAHCCSBMCK-UHFFFAOYSA-N
SMILESC1=CC(=CN=C1)N2C=CC=C2C=O
Physical FormSolid
Storage ConditionRoom temperature

The structural composition features a pyridine ring attached to the nitrogen atom of a pyrrole ring, with an aldehyde group positioned at the 2-position of the pyrrole ring . This specific arrangement contributes significantly to the compound's chemical behavior and biological activities.

Structural Characteristics

The compound has two heterocyclic rings: a six-membered pyridine ring linked through a nitrogen-carbon bond to a five-membered pyrrole ring. The pyridine ring features a nitrogen atom at position 3, which forms the connection to the pyrrole's nitrogen atom. The aldehyde group (-CHO) at position 2 of the pyrrole ring represents a key reactive site of the molecule .

This structural arrangement creates an extended conjugated π-electron system that influences the compound's electronic properties and reactivity. The presence of two nitrogen atoms (one in each ring) further contributes to the compound's ability to participate in hydrogen bonding and coordination with biological targets .

Synthesis Methods

Carbon-Nitrogen Coupling Reactions

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde can be synthesized through carbon-nitrogen coupling reactions. One notable approach involves the methods developed by Ma Dawei, which enable the formation of the carbon-nitrogen bond between the pyridine and pyrrole rings. These reactions typically require:

  • Specific catalysts to facilitate the coupling

  • Controlled reaction conditions (temperature, solvent, reaction time)

  • Purification steps to obtain the desired product with high purity

Oxidative Annulation Methods

A significant advancement in the synthesis of pyrrole-2-carbaldehyde derivatives was reported in Organic Letters (2018). This method features oxidative annulation and direct C-sp³-H to C=O oxidation, providing an efficient approach to synthesizing these compounds :

  • The process begins with aryl methyl ketones, arylamines, and acetoacetate esters as starting materials

  • The oxidative annulation forms the pyrrole ring

  • C-sp³-H to C=O oxidation introduces the aldehyde functionality

  • The aldehyde oxygen atom appears to originate from molecular oxygen

This method offers distinct advantages over traditional oxidative functionalization approaches by avoiding stoichiometric quantities of hazardous oxidants, making it more environmentally friendly and scalable .

Mechanism of Formation

The formation of pyrrole-2-carboxaldehyde structures can also occur through Maillard-type reactions. In these processes:

  • An initial condensation between an amino compound and a sugar (like glucose) occurs

  • 3-Deoxy-d-glucose forms as a key intermediate

  • The amino compound attacks the enol site of 3-deoxy-d-glucose

  • An enamino diketone intermediate forms

  • Intramolecular cyclization produces a dihydropyrrole

  • Dehydration (aromatization) leads to the final pyrrole-2-carbaldehyde structure

This mechanism helps explain the natural occurrence of Py-2-C derivatives in various biological systems and food products.

Chemical Reactivity

Key Reactions

The 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde molecule participates in various chemical reactions, primarily centered around the aldehyde functional group and the heterocyclic rings:

Reaction TypeDescriptionReagentsProducts
OxidationConversion of aldehyde to carboxylic acidKMnO₄, CrO₃Pyridine-3-carboxylic acid derivatives
ReductionConversion of aldehyde to alcoholNaBH₄, LiAlH₄Pyridin-3-yl-1H-pyrrole-2-methanol
Electrophilic SubstitutionModification of pyrrole or pyridine ringsLewis acids (e.g., AlCl₃)Substituted pyrrole and pyridine derivatives
CondensationReaction of aldehyde with amines or other nucleophilesAmines, hydrazinesImines, hydrazones, and other derivatives

These reactions allow for the structural modification of the compound, enabling the synthesis of derivatives with potentially enhanced or altered biological activities.

Reaction Mechanisms

The aldehyde group in 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde is particularly reactive due to its conjugation with the electron-rich pyrrole ring. This conjugation affects the electrophilicity of the carbonyl carbon, influencing its reactivity in nucleophilic addition reactions.

The pyrrole ring, being electron-rich, is susceptible to electrophilic substitution reactions, particularly at positions 3, 4, and 5. The pyridine ring, conversely, is electron-deficient and more likely to undergo nucleophilic substitution reactions. This dual reactivity profile makes the compound a versatile building block in organic synthesis .

Biological Activities

Antimicrobial Properties

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This biological activity may involve:

  • Interaction with specific bacterial targets

  • Disruption of cell membrane integrity

  • Interference with essential bacterial metabolic pathways

  • Inhibition of bacterial protein synthesis or DNA replication

The exact mechanisms of action require further investigation, but the compound's heterocyclic structure likely plays a crucial role in its antimicrobial properties .

Mechanism of Action

The biological activity of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

The pyridine and pyrrole rings in the compound can participate in various non-covalent interactions with biological macromolecules, including:

  • Hydrogen bonding with protein residues

  • π-π stacking with aromatic amino acids

  • Coordination with metal ions in metalloenzymes

  • Hydrophobic interactions within protein binding pockets

These interactions contribute to the compound's ability to affect biological systems and exhibit therapeutic potential .

Applications

Pharmaceutical Development

The biological properties of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde make it a promising candidate for pharmaceutical applications:

  • Development of new antimicrobial agents to address antibiotic resistance

  • Investigation as an anticancer lead compound

  • Exploration of derivatives with enhanced pharmacological properties

  • Potential application in combination therapies for various diseases

The compound's heterocyclic structure provides a scaffold that can be modified to optimize biological activities and pharmacokinetic properties.

Chemical Synthesis

As a versatile building block, 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde finds applications in the synthesis of more complex heterocyclic compounds:

  • The aldehyde group serves as a reactive site for various transformations

  • The heterocyclic rings can be further functionalized

  • The compound can be incorporated into larger molecular structures

  • It can serve as an intermediate in the synthesis of natural product analogs

These synthetic applications highlight the importance of this compound in both academic research and industrial chemical production.

Research Tools

In research settings, 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde serves as:

  • A model compound for studying heterocyclic chemistry

  • A probe for investigating biological mechanisms

  • A standard for analytical method development

  • A reference compound for structure-activity relationship studies

These applications contribute to advancements in multiple scientific disciplines, including medicinal chemistry, chemical biology, and materials science .

Hazard StatementClassificationDescription
H302Acute Toxicity (Oral), Category 4Harmful if swallowed
H315Skin Irritation, Category 2Causes skin irritation
H319Eye Irritation, Category 2ACauses serious eye irritation
H335Specific Target Organ Toxicity - Single Exposure, Category 3May cause respiratory irritation

These classifications indicate the need for appropriate safety measures when handling the compound .

Comparison with Related Compounds

Structural Analogs

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde belongs to a family of structurally related compounds, including:

CompoundStructural DifferenceCAS Number
1-Pyridin-2-yl-1H-pyrrole-2-carbaldehydePyridine nitrogen at position 2Not provided
1-Pyridin-4-yl-1H-pyrrole-2-carbaldehydePyridine nitrogen at position 4Not provided
2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehydeMethyl groups at positions 2 and 5, aldehyde at position 335711-47-8
5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehydeFluorophenyl and sulfonyl groups, aldehyde at position 3Not provided

These structural variations affect the compounds' chemical properties, reactivity, and biological activities .

Activity Comparison

The specific positioning of the pyridine and pyrrole rings in 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde, as well as the location of the aldehyde group, influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different:

  • Binding affinities for protein targets

  • Antimicrobial spectra and potencies

  • Anticancer activities against various cell lines

  • Pharmacokinetic properties in biological systems

These differences highlight the importance of structural features in determining the biological activities of heterocyclic compounds .

Future Research Directions

Structure-Activity Relationship Studies

Further research on 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde should focus on:

  • Systematic modification of the core structure to identify key structural elements for biological activity

  • Synthesis of derivatives with enhanced potency and selectivity

  • Investigation of the binding modes with specific biological targets

  • Computational studies to predict the properties of novel derivatives

These studies would contribute to a deeper understanding of the compound's potential therapeutic applications .

Biological Mechanism Elucidation

More detailed investigations into the biological mechanisms of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde should address:

  • Identification of specific molecular targets

  • Determination of binding modes with these targets

  • Elucidation of the effects on cellular signaling pathways

  • Investigation of structure-based design of more potent analogs

These investigations would provide valuable insights for the rational design of new therapeutic agents based on the 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde scaffold .

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